molecular formula C18H21N5OS B6530214 6-ethyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 1019096-94-6

6-ethyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B6530214
CAS RN: 1019096-94-6
M. Wt: 355.5 g/mol
InChI Key: YKAUKAYQFMMGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-ethyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic molecule. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Future Directions

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that “6-ethyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole” and other pyrazole derivatives may continue to be an area of interest in future research.

properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-3-13-4-5-14-16(12-13)25-18(20-14)23-10-8-22(9-11-23)17(24)15-6-7-19-21(15)2/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAUKAYQFMMGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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